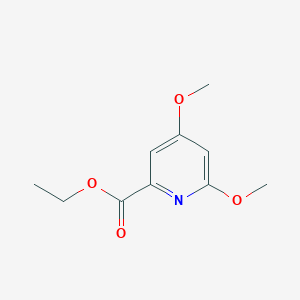
Ethyl 4,6-dimethoxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid derivative, which has methoxy groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethoxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxypicolinic acid or its aldehyde derivative.
Reduction: Formation of 4,6-dimethoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-dimethoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethoxypicolinate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,6-dimethoxypicolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3,5-dimethoxypicolinate: Similar structure but with methoxy groups at the 3 and 5 positions.
Ethyl 4,6-dihydroxypicolinate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted applications where specific reactivity and interactions are required.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 4,6-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(12)8-5-7(13-2)6-9(11-8)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
WFIMKRKQNRREDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















